A Technical Guide to 7-Bromoisoquinoline-1-carbonitrile: Physicochemical Properties and Synthetic Considerations
A Technical Guide to 7-Bromoisoquinoline-1-carbonitrile: Physicochemical Properties and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of 7-Bromoisoquinoline-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues, namely 7-Bromoisoquinoline and 5-Bromoisoquinoline-1-carbonitrile, to project its physicochemical properties, including its anticipated physical state and melting point. Furthermore, this guide outlines a plausible synthetic pathway, discusses potential applications in pharmaceutical research, and details essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug discovery.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a bromine atom and a nitrile group onto the isoquinoline core can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel drug candidates. This guide focuses specifically on 7-Bromoisoquinoline-1-carbonitrile, providing a detailed analysis based on available scientific literature and chemical principles.
Physicochemical Properties
Physical State
Based on the physical state of related compounds, 7-Bromoisoquinoline-1-carbonitrile is anticipated to be a solid at room temperature. This is supported by the fact that both 7-Bromoisoquinoline and 5-Bromoisoquinoline-1-carbonitrile are documented as solids.[1][2][3][4] The presence of the polar nitrile group and the bromine atom would likely lead to strong intermolecular interactions, favoring a solid state.
Melting Point
A precise melting point for 7-Bromoisoquinoline-1-carbonitrile has not been published. However, we can estimate a probable range by analyzing the melting points of its precursors and isomers. 7-Bromoisoquinoline has a reported melting point range of 69.0 to 73.0 °C.[3][4] The addition of a carbonitrile group at the 1-position is expected to increase the melting point due to increased molecular weight and polarity, which would enhance crystal lattice energy. Therefore, it is reasonable to project that the melting point of 7-Bromoisoquinoline-1-carbonitrile will be higher than 73°C .
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 7-Bromoisoquinoline | 58794-09-5 | C9H6BrN | 208.05 | Crystalline Solid | 69.0 - 73.0 |
| 5-Bromoisoquinoline-1-carbonitrile | 956003-76-2 | C10H5BrN2 | 233.07 | Solid | Not Specified |
| 7-Bromoisoquinoline-1-carbonitrile (Predicted) | Not Available | C10H5BrN2 | 233.07 | Solid | > 73.0 |
Synthesis and Chemical Structure
The synthesis of 7-Bromoisoquinoline-1-carbonitrile would likely proceed from the readily available 7-Bromoisoquinoline. A common method for the introduction of a nitrile group at the 1-position of an isoquinoline ring is via a Reissert reaction or a cyanation reaction.
Proposed Synthetic Workflow
A plausible synthetic route would involve the activation of the 1-position of 7-Bromoisoquinoline, followed by nucleophilic attack by a cyanide anion.
Caption: Proposed synthesis of 7-Bromoisoquinoline-1-carbonitrile.
Chemical Structures
Caption: Structures of 7-Bromoisoquinoline and the target compound.
Applications in Drug Development
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a bromo and a cyano group can serve several purposes in drug design:
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Modulation of Pharmacokinetics: The bromine atom can increase lipophilicity, potentially improving membrane permeability and influencing metabolic pathways.
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Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a tetrazole, offering improved metabolic stability and cell permeability.
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Synthetic Handle: Both the bromine and nitrile groups can serve as handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening.[5][6]
Derivatives of bromoisoquinolines have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 7-Bromoisoquinoline-1-carbonitrile is not available, the safety precautions should be based on the known hazards of related compounds.
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Hazard Statements: Based on related structures, this compound is likely to cause skin and eye irritation.[2][8] It may also be harmful if swallowed or inhaled.
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a cool, dry place away from incompatible materials.
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Conclusion
7-Bromoisoquinoline-1-carbonitrile represents a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data on its physical properties are scarce, a reasoned analysis of related compounds suggests it is a solid with a melting point exceeding 73°C. The synthetic routes to this compound are plausible using established chemical transformations. Given the importance of the isoquinoline scaffold in drug discovery, further investigation into the synthesis and biological activity of 7-Bromoisoquinoline-1-carbonitrile is warranted.
References
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MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
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Al Mustansiriyah Journal of Pharmaceutical Sciences. Molecular Docking study, and In vitro Evaluation of Antitumor Activity of Some New Isoxazoline and Pyrazoline Derivatives of Nabumetone against breast cancer cell line (MCF-7). [Link]
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Arcadia. Biochemistry in Perspective Series: Biochemistry and its Applications in Drug Development. [Link]
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